4-(3,5-di-tert-butylbenzoyl)morpholine
Description
Properties
IUPAC Name |
(3,5-ditert-butylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-18(2,3)15-11-14(12-16(13-15)19(4,5)6)17(21)20-7-9-22-10-8-20/h11-13H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZHIKILLSYUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCOCC2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Morpholine Derivatives
Structural and Functional Group Analysis
The table below compares 4-(3,5-di-tert-butylbenzoyl)morpholine with key analogs from the evidence:
Key Comparative Insights
Steric and Electronic Effects
- The tert-butyl groups in this compound confer significant steric bulk, which may hinder interactions with protein targets compared to less bulky analogs like VPC-14228 (phenylthiazole) or VPC-14449 (bromoimidazole-thiazole). However, this bulk could improve metabolic stability by shielding reactive sites .
- In contrast, the boronate ester in 4-[4-(dioxaborolan-2-yl)benzyl]morpholine enables participation in cross-coupling reactions, a feature absent in the tert-butyl-substituted compound.
Research Implications and Limitations
- Structural Accuracy: The VPC-14449 case underscores the importance of verifying substituent positions, as minor structural changes (e.g., bromine placement) alter spectral data and bioactivity.
- Synthetic Challenges: The tert-butyl groups may complicate purification or solubility, a challenge less pronounced in smaller substituents (e.g., nitro groups in ).
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for 4-(3,5-di-tert-butylbenzoyl)morpholine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves acylation of morpholine with 3,5-di-tert-butylbenzoyl chloride under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and catalysts like DMAP can improve yield. Purity assessment requires HPLC (≥97% purity, as per HLC methods in ) and NMR spectroscopy to confirm the absence of unreacted intermediates. Steric hindrance from tert-butyl groups may necessitate extended reaction times or elevated temperatures .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what challenges arise due to its tert-butyl substituents?
- Methodological Answer :
- NMR : H and C NMR are essential, but tert-butyl groups cause signal broadening due to restricted rotation. Variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) can mitigate this .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNO), but fragmentation patterns must be interpreted carefully due to the bulky substituents .
Q. How can researchers screen for biological activity, and what assays are recommended?
- Methodological Answer : Initial screens should include antimicrobial assays (e.g., broth microdilution for MIC values) and cytotoxicity studies (MTT assay on cancer cell lines). Structural analogs of morpholine derivatives, such as those with trimethoxybenzoyl groups, have shown anticancer activity, suggesting similar pathways for this compound .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl groups influence reaction kinetics in further derivatization?
- Methodological Answer : Steric hindrance from tert-butyl groups slows nucleophilic substitution reactions. Computational modeling (e.g., DFT calculations) can predict reactive sites, while kinetic studies under varying temperatures quantify activation energies. Comparative studies with less hindered analogs (e.g., 4-(4-chlorobenzoyl)morpholine) provide benchmarks for reactivity .
Q. What strategies resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer : Discrepancies in NMR shifts or MS fragmentation can arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- Parallel synthesis of derivatives with isotopic labeling (e.g., C-tert-butyl) for traceability .
Q. How can researchers investigate its binding interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD values) to immobilized targets.
- Molecular Docking : Uses software like AutoDock Vina to predict binding poses, leveraging crystallographic data from related morpholine-protein complexes .
Data-Driven Challenges
Q. How to address low yields in multi-step syntheses involving this compound?
- Methodological Answer : Optimize each step independently:
- Acylation : Use Schlenk techniques to exclude moisture.
- Purification : Combine column chromatography (silica gel) with recrystallization (ethanol/water). Yield improvements are documented in analogs like 4-(4-bromo-3-fluorobenzyl)morpholine, where stepwise optimization increased yields by 20–30% .
Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
